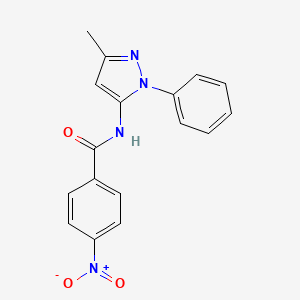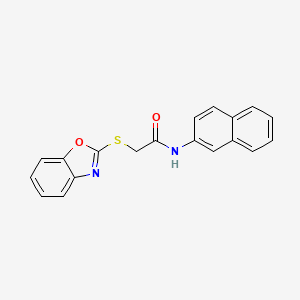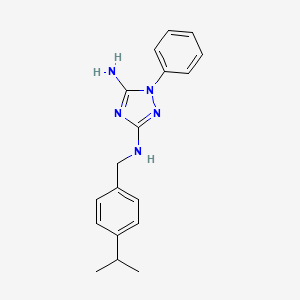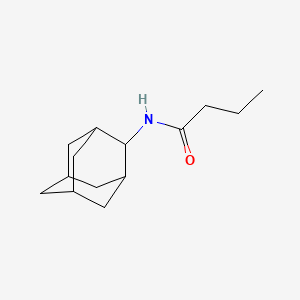
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, also known as MPN, is a small molecule that has been widely used in scientific research. It belongs to the class of pyrazole-based compounds and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes by binding to their active sites. This compound has been shown to have a higher affinity for COX-2 than COX-1, which makes it a selective COX-2 inhibitor. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to reduce inflammation in animal models of arthritis and colitis. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is its selectivity towards COX-2, which makes it a potential therapeutic agent with fewer side effects. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments. This compound is also relatively expensive, which can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. One of the potential areas of research is the development of novel derivatives of this compound with improved properties such as solubility and selectivity. Another area of research is the identification of new targets for this compound, which can lead to the development of new therapeutic applications. The use of this compound in combination with other drugs can also be explored for potential synergistic effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in various diseases. Its unique chemical structure and properties make it a valuable tool for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of research.
Synthesemethoden
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazole-5-amine in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes play a crucial role in the pathogenesis of various diseases, and their inhibition by this compound can lead to therapeutic benefits.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(20(19-12)14-5-3-2-4-6-14)18-17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJPRLWVCIYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)




![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)
![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)

![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)